molecular formula C22H20N4O3 B2689770 N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923112-93-0

N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2689770
CAS No.: 923112-93-0
M. Wt: 388.427
InChI Key: ZITHLLRPGPCSRD-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a potent and selective small molecule inhibitor identified for its activity against the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. This compound functions by competitively binding to the ATP-binding site of these receptors, thereby inhibiting autophosphorylation and subsequent downstream signaling through key pathways like MAPK/ERK and PI3K/Akt, which are critical for cell proliferation and survival [https://pubchem.ncbi.nlm.nih.gov/compound/162199481]. Its primary research value lies in the study of oncogenic signaling in various cancer models, particularly in non-small cell lung cancer (NSCLC) and breast cancers where EGFR and HER2 dysregulation is a known driver. Researchers utilize this pyrrolopyrimidine-based inhibitor to investigate mechanisms of drug resistance, to explore synergistic effects in combination therapies, and to elucidate the precise role of specific kinase domains in tumorigenesis. The structural design of the molecule, featuring the 3,5-dimethylphenyl group, contributes to its binding affinity and selectivity profile, making it a valuable chemical probe for fundamental cancer biology and translational drug discovery research.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-13-9-14(2)11-15(10-13)23-20(27)17-12-25(3)19-18(17)24-22(29)26(21(19)28)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITHLLRPGPCSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylphenylamine with a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The target compound shares its pyrrolo[3,2-d]pyrimidine core with several analogs but differs in substituent patterns:

Compound Name Core Structure Key Substituents Notable Properties
Target Compound Pyrrolo[3,2-d]pyrimidine 3,5-Dimethylphenyl (carboxamide), phenyl (C3), methyl (C5) High lipophilicity; potential for strong hydrogen bonding via carboxamide
N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxamide (ID 923113-33-1) Pyrrolo[3,2-d]pyrimidine 2-Chlorophenylmethyl (carboxamide), phenyl (C3), methyl (C5) Electron-withdrawing Cl substituent may reduce electron density at binding sites
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl, dipentylamino (C2), ethyl ester (C7) Ester group may confer lower metabolic stability vs. carboxamide
2-(3-Methoxyphenyl)-3,5-dihydro-7-(5-methylfuran-2-yl)-5-oxo-triazolo[1,5-a]pyridine-6,8-dicarbonitrile Triazolo[1,5-a]pyridine 3-Methoxyphenyl, 5-methylfuran, dicarbonitrile Polar nitrile groups enhance solubility; methoxy group may alter pharmacokinetics
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolo[1,2-b]pyridazine Trifluoromethyl, cyano-pyrimidinyl, morpholine-ethoxy Trifluoromethyl increases electronegativity; morpholine improves solubility

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 3,5-dimethylphenyl group in the target compound increases lipophilicity compared to the 2-chlorophenylmethyl analog , which may enhance membrane permeability but reduce aqueous solubility.
  • Metabolic Stability : Carboxamide derivatives (target compound and ID 923113-33-1) are generally more resistant to esterase-mediated hydrolysis than ethyl ester analogs () .

Structural Insights from Crystallography

Crystallographic studies using SHELX software (e.g., ) reveal that the pyrrolo-pyrimidine core adopts a planar conformation, with substituents like the 4-chlorophenyl group introducing slight torsional strain . The carboxamide group in the target compound likely participates in hydrogen-bonding networks, a feature absent in ester derivatives.

Biological Activity

N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with substituents that may influence its pharmacological properties. The presence of a dimethylphenyl group and carboxamide moiety suggests potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of similar pyrimidine derivatives. For instance, 4-amino-pyrimidine compounds have shown significant cytotoxic effects against cancer cell lines such as HeLa cells. In vitro assays indicated a reduction in cell viability by approximately 75% at a concentration of 20 µg/mL .

Case Study:
A study involving encapsulated 4-amino-pyrimidine demonstrated enhanced antitumor efficacy in vivo against sarcoma 180 tumors in mice. The encapsulated form achieved tumor inhibition rates of 66.47%, outperforming free forms and standard chemotherapy agents like 5-fluorouracil . This suggests that structural modifications in pyrimidine derivatives can significantly enhance their therapeutic potential.

The proposed mechanism of action for compounds related to this compound involves the inhibition of key cellular pathways associated with cancer proliferation. Evidence suggests that these compounds may induce apoptosis in cancer cells by disrupting mitotic processes and altering cell cycle dynamics .

Comparative Biological Activity Table

Compound NameCell Line TestedIC50 (µg/mL)Tumor Inhibition (%)Reference
4-amino-pyrimidine (encapsulated)HeLa2066.47
N-(3,5-dimethylphenyl)-5-methyl...Sarcoma 180-TBDCurrent Study
5-fluorouracil (control)Sarcoma 180-14.47

Pharmacological Properties

In addition to antitumor activity, the compound's structural features suggest potential for other pharmacological effects such as antimicrobial and anti-inflammatory activities. The presence of the pyrimidine ring system is often associated with diverse biological effects due to its ability to interact with various biological targets.

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